[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of hydroxyl groups, formation of the oxazole ring, and subsequent acetylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and acetyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE stands out due to its unique combination of functional groups. Similar compounds include:
- [2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-azidooxan-2-yl]methyl acetate
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside These compounds share structural similarities but differ in their specific functional groups and potential applications.
Properties
Molecular Formula |
C25H29NO12 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H29NO12/c1-13(27)32-12-21-22(34-14(2)28)23(35-15(3)29)24(36-16(4)30)25(37-21)33-11-19-10-20(26-38-19)17-6-8-18(31-5)9-7-17/h6-10,21-25H,11-12H2,1-5H3 |
InChI Key |
RSFOBATZWJSMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC(=NO2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.